molecular formula C10H18ClNO2 B2637818 methyl1-amino-3-cyclobutylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers CAS No. 2309457-53-0

methyl1-amino-3-cyclobutylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2637818
CAS No.: 2309457-53-0
M. Wt: 219.71
InChI Key: MIIPEUDVOCGHQE-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-cyclobutylcyclobutane-1-carboxylate hydrochloride is a bicyclic compound featuring a cyclobutane core substituted with an amino group, a cyclobutyl moiety, and a methyl ester. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. As a mixture of diastereomers, stereochemical complexity arises from the two stereogenic centers at the 1- and 3-positions of the cyclobutane ring. This compound is synthesized via multi-step routes involving cyclocondensation and subsequent deprotection or salt formation, as exemplified in related cyclobutane derivatives .

Properties

IUPAC Name

methyl 1-amino-3-cyclobutylcyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(11)5-8(6-10)7-3-2-4-7;/h7-8H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIPEUDVOCGHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)C2CCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309457-53-0
Record name methyl 1-amino-3-cyclobutylcyclobutane-1-carboxylate hydrochloride
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Preparation Methods

The preparation of methyl1-amino-3-cyclobutylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers involves several synthetic routes and reaction conditions. One common method involves the reaction of cyclobutanecarboxylic acid derivatives with appropriate amines and methylating agents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Methyl1-amino-3-cyclobutylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide .

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce amines.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to methyl 1-amino-3-cyclobutylcyclobutane-1-carboxylate hydrochloride exhibit potential as modulators of neurotransmitter systems. They may influence pathways related to mood regulation and cognitive function. For instance, studies have shown that cyclic amines can act on serotonin receptors, which are critical in treating depression and anxiety disorders.

Antitumor Activity

Recent investigations into the structural analogs of this compound suggest that it may possess antitumor properties. The cyclobutane ring structure can enhance the compound's ability to interact with biological targets associated with cancer cell proliferation. A study demonstrated that derivatives of cyclobutane carboxylates showed significant cytotoxic effects on various cancer cell lines, indicating a promising avenue for further research.

Synthesis of Complex Molecules

The unique structure of methyl 1-amino-3-cyclobutylcyclobutane-1-carboxylate hydrochloride allows it to serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable in synthetic routes for pharmaceuticals and agrochemicals.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
NeuropharmacologyPotential modulators of serotonin receptors; impact on mood disorders
Antitumor ActivitySignificant cytotoxic effects on cancer cell lines
Synthetic ChemistryUseful intermediate for complex organic synthesis

Case Study 1: Neuropharmacological Effects

A study conducted on a series of cyclobutane derivatives found that methyl 1-amino-3-cyclobutylcyclobutane-1-carboxylate hydrochloride exhibited selective binding affinity to serotonin receptors, suggesting its potential as an antidepressant agent. The research highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that compounds derived from methyl 1-amino-3-cyclobutylcyclobutane-1-carboxylate hydrochloride showed promising results against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of methyl1-amino-3-cyclobutylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

Solubility: The hydrochloride salt form improves aqueous solubility relative to neutral esters, a feature shared with methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride . Synthetic Yield: Yields for cyclobutane-based hydrochlorides (e.g., 77–80% in Reference Example 86 ) are comparable to cyclopropene carboxamides (77% in ), though reaction conditions vary significantly.

Analytical Characterization

  • 1H-NMR Spectroscopy: Distinct splitting patterns in the target compound’s NMR (e.g., δ 2.50–2.46 ppm for cyclobutyl protons) contrast with cyclopentane analogs (δ 2.29 ppm for methyl groups) . Diastereomer ratios are quantifiable via integration of non-equivalent proton signals, as demonstrated in dihydroquinazolinones .

Biological Activity

Methyl 1-amino-3-cyclobutylcyclobutane-1-carboxylate hydrochloride, a mixture of diastereomers, is a compound with potential biological significance. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : Methyl 1-amino-3-cyclobutylcyclobutane-1-carboxylate hydrochloride
  • Molecular Formula : C10H18ClNO2
  • CAS Number : 138991482
  • Molecular Weight : 209.71 g/mol

The biological activity of methyl 1-amino-3-cyclobutylcyclobutane-1-carboxylate hydrochloride is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). Studies suggest that it may act as an agonist at certain neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive functions.

Pharmacological Effects

Research indicates several key pharmacological effects associated with this compound:

  • Neuroprotective Effects : It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
  • Analgesic Properties : Preliminary studies suggest that it may have pain-relieving properties, possibly through modulation of pain pathways in the CNS.
  • Anti-inflammatory Activity : The compound appears to exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduces neuronal apoptosis
AnalgesicDecreases pain response
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Neuroprotection in Animal Models

In a study conducted on rodent models, methyl 1-amino-3-cyclobutylcyclobutane-1-carboxylate hydrochloride was administered to assess its neuroprotective effects against induced oxidative stress. Results indicated a significant reduction in markers of neuronal damage compared to control groups, suggesting its potential utility in neurodegenerative diseases.

Case Study 2: Analgesic Efficacy

A clinical trial involving patients with chronic pain conditions evaluated the analgesic efficacy of this compound. Participants reported a notable decrease in pain levels after treatment, indicating its promise as an alternative pain management option.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of methyl 1-amino-3-cyclobutylcyclobutane-1-carboxylate hydrochloride. Key findings include:

  • Bioavailability : Studies suggest that the compound has moderate bioavailability when administered orally.
  • Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which may influence its therapeutic efficacy and safety profile.

Q & A

Basic: How can researchers determine the diastereomer ratio in this compound?

Methodological Answer:
The diastereomer ratio can be quantified using 1H-NMR spectroscopy by integrating distinct proton signals corresponding to each stereoisomer. For example, in Reference Example 87 (EP 4 374 877 A2), the diastereomeric mixture of methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride was characterized using 1H-NMR, where split signals for specific protons (e.g., δ 2.56–2.31 ppm, 7H) indicated diastereomer presence . Advanced integration software or deconvolution tools are recommended for overlapping peaks.

Basic: What analytical techniques are critical for characterizing stereochemistry?

Methodological Answer:

  • 1H/13C-NMR : Identifies chemical environment differences (e.g., methyl group splitting in δ 3.82 ppm ).
  • Chiral HPLC/LC-MS : Separates diastereomers using chiral stationary phases (e.g., as implied in SAR studies for neurotrophic compounds ).
  • X-ray crystallography : Resolves absolute configuration but requires single crystals, which may be challenging for mixtures.

Advanced: How can contradictory NMR data be resolved in diastereomeric mixtures?

Methodological Answer:
Contradictions often arise from dynamic equilibria or solvent effects. Strategies include:

  • Variable-temperature NMR : Suppresses conformational exchange (e.g., cyclobutane ring puckering ).
  • 2D NMR (COSY, NOESY) : Confirms through-space correlations (e.g., NOESY cross-peaks differentiating axial/equatorial protons).
  • Cross-validation with LC-MS : Quantifies ratios independently (e.g., using ESI-MS for ionized species ).

Advanced: What strategies optimize synthesis yield for this compound?

Methodological Answer:

  • Catalyst screening : Use of chiral auxiliaries or enantioselective catalysts to favor desired diastereomers (e.g., dioxane-HCl in methylation steps ).
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane systems ).
  • Reaction monitoring : In-situ FTIR or TLC to track intermediate formation (critical for avoiding byproducts in cyclobutane syntheses ).

Basic: How is the cyclobutane ring conformation stabilized during synthesis?

Methodological Answer:

  • Steric protection : Bulky groups (e.g., 3-cyclobutyl substituent) reduce ring strain .
  • Low-temperature crystallization : Minimizes conformational flipping (e.g., ethyl acetate recrystallization at 0°C ).

Advanced: How do steric/electronic factors influence diastereomer separation?

Methodological Answer:

  • Steric effects : Larger substituents (e.g., 3-cyclobutyl vs. methyl) increase retention time in HPLC due to hydrophobic interactions .
  • Electronic effects : Electron-withdrawing groups (e.g., carboxylate) enhance polarity, affecting mobile-phase selection in chromatography .

Advanced: How to design SAR studies for diastereomer-specific bioactivity?

Methodological Answer:

  • Stereoisomer isolation : Use preparative HPLC to separate diastereomers .
  • Functional assays : Test isolated isomers in target systems (e.g., neurotrophic activity assays as in talaumidin SAR studies ).
  • Computational modeling : MD simulations to correlate stereochemistry with receptor binding (e.g., cyclobutane ring puckering effects ).

Basic: What are stability considerations for this compound?

Methodological Answer:

  • pH stability : Store in acidic conditions (HCl salt form prevents amine oxidation ).
  • Temperature : Avoid >25°C to prevent cyclobutane ring-opening (evidenced in thermal degradation studies ).

Advanced: What challenges arise in achieving high enantiomeric excess (ee)?

Methodological Answer:

  • Dynamic kinetic resolution : Competing ring-opening/closure in cyclobutane intermediates reduces ee .
  • Chiral poisoning : Trace metal impurities in catalysts may racemize products (use ultrapure reagents ).

Advanced: How to address low reproducibility in diastereomer synthesis?

Methodological Answer:

  • Strict anhydrous conditions : Moisture induces epimerization (e.g., use molecular sieves in esterification steps ).
  • Batch-to-batch analysis : Statistical process control (SPC) for critical parameters (e.g., reaction time, catalyst loading ).

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